molecular formula C17H18FN5 B12246858 1-(2-fluorophenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine

1-(2-fluorophenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine

Cat. No.: B12246858
M. Wt: 311.36 g/mol
InChI Key: UKQRQKQJYHZLSQ-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry

Preparation Methods

The synthesis of 1-(2-fluorophenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine involves several steps, typically starting with the preparation of the piperazine core. Common synthetic routes include:

Industrial production methods often involve optimizing these reactions for higher yields and purity, using scalable processes and cost-effective reagents.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine involves its interaction with specific molecular targets. The compound may act on various pathways, depending on its structure and functional groups. For example, piperazine derivatives are known to interact with neurotransmitter receptors, enzymes, and ion channels . The fluorophenyl and imidazopyridine moieties may enhance its binding affinity and selectivity for certain targets, leading to specific biological effects.

Comparison with Similar Compounds

1-(2-Fluorophenyl)-4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C17H18FN5

Molecular Weight

311.36 g/mol

IUPAC Name

2-[4-(2-fluorophenyl)piperazin-1-yl]-3-methylimidazo[4,5-b]pyridine

InChI

InChI=1S/C17H18FN5/c1-21-16-14(6-4-8-19-16)20-17(21)23-11-9-22(10-12-23)15-7-3-2-5-13(15)18/h2-8H,9-12H2,1H3

InChI Key

UKQRQKQJYHZLSQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=N2)N=C1N3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

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